2-(hydroxymethyl)prop-2-enenitrile

Description

Contextualization within α,β-Unsaturated Nitrile Chemistry

2-(Hydroxymethyl)prop-2-enenitrile is a member of the α,β-unsaturated nitrile class of organic compounds. fiveable.me These molecules are characterized by a nitrile group (C≡N) conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement leads to the delocalization of π-electrons across the functional group, which in turn imparts unique reactivity to the molecule. fiveable.me The synthesis of α,β-unsaturated nitriles is a topic of considerable interest for synthetic chemists due to the versatile reactivity of the nitrile functionality and its relative ease of introduction into molecules. colab.ws

The presence of both a double bond and an electron-withdrawing nitrile group allows α,β-unsaturated nitriles to participate in a variety of chemical transformations. scribd.com They are susceptible to nucleophilic attack and can undergo reactions such as conjugate additions (including Michael additions) and cycloadditions. fiveable.me This reactivity makes them valuable intermediates in the synthesis of a wide array of more complex molecules, particularly nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.mecolab.ws The general reactivity of this class of compounds provides a foundational understanding of the chemical behavior expected from this compound.

Historical Perspective on the Synthesis and Reactivity of Related Acrylonitrile (B1666552) Derivatives

The study of acrylonitrile and its derivatives has a rich history that provides context for the investigation of compounds like this compound. The first synthesis of acrylonitrile was reported in 1893 by the French chemist Charles Moureu. acs.orgigtpan.com He achieved this by dehydrating acrylamide (B121943) using phosphorus pentoxide. acs.orgigtpan.com Early commercial production of acrylonitrile, which began in the 1940s, relied on processes starting from ethylene (B1197577) cyanohydrin or the addition of hydrogen cyanide to acetylene. nih.gov

A significant breakthrough in acrylonitrile production came in the 1950s with the development of the Sohio process by the Standard Oil Company of Ohio. acs.orgigtpan.com This single-step ammoxidation of propylene (B89431), ammonia, and air over a catalyst dramatically reduced production costs and led to a surge in the use of acrylonitrile. scribd.comigtpan.com Today, the Sohio process accounts for the vast majority of global acrylonitrile production. igtpan.com This history of innovation in the synthesis of the parent compound, acrylonitrile, has paved the way for the exploration and synthesis of its various derivatives.

Structural Significance of the Hydroxymethyl and Nitrile Functionalities

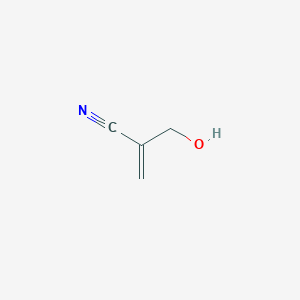

The structure of this compound is defined by two key functional groups: the hydroxymethyl group (-CH₂OH) and the nitrile group (-C≡N), attached to a prop-2-ene backbone. The nitrile group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the adjacent double bond, making the β-carbon susceptible to nucleophilic attack. fiveable.me From a chemical perspective, the nitrile group consists of a nitrogen atom with a lone pair of electrons triple-bonded to an sp-hybridized carbon atom, resulting in a linear geometry. nih.gov

The hydroxymethyl group, on the other hand, introduces a site for hydrogen bonding and can act as a nucleophile or a leaving group after conversion to a better one. smolecule.comresearchgate.net The presence of this hydroxyl group can modulate the molecule's physical properties, such as solubility, and offers a handle for further synthetic transformations, such as oxidation to an aldehyde or carboxylic acid. smolecule.com The interplay between the electron-withdrawing nature of the nitrile and the nucleophilic/hydrogen-bonding character of the hydroxymethyl group is a key feature of this molecule's chemical personality. In related compounds, the hydroxyl group has been shown to form hydrogen bonds with enzymes or receptors, highlighting its potential role in biological interactions. smolecule.com

Overview of Research Domains Pertaining to this compound

Given its structural features, this compound and its derivatives are of interest in several areas of chemical research. The versatile reactivity of the α,β-unsaturated nitrile system makes it a valuable building block in organic synthesis for the construction of more complex molecular architectures. colab.wssmolecule.com

Furthermore, nitrile-containing compounds have found applications in medicinal chemistry. The nitrile group can act as a bioisostere for other functional groups and can participate in interactions with biological targets. nih.gov For instance, in some drug candidates, the nitrile group has been shown to form reversible covalent bonds with serine residues in the active sites of enzymes. nih.gov The hydroxymethyl group also provides a potential point of interaction with biological macromolecules. researchgate.net Consequently, compounds with similar structural motifs are investigated for their potential biological activities. smolecule.com In the field of materials science, the unique properties of such compounds are utilized in the development of new materials and chemical processes. smolecule.com

| Property | Description |

| Compound Name | This compound |

| Synonyms | 2-cyano-3-hydroxy-1-propene |

| Molecular Formula | C₄H₅NO |

| Key Functional Groups | α,β-Unsaturated Nitrile, Hydroxymethyl Group |

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4(2-5)3-6/h6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCSUIMCEIRRKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxymethyl Prop 2 Enenitrile and Its Derivatives

Direct Synthesis Approaches for 2-(Hydroxymethyl)prop-2-enenitrile

Direct synthesis routes aim to construct the this compound molecule in a minimal number of steps from readily available starting materials. A prominent method in this category is the Baylis-Hillman reaction. This reaction facilitates a carbon-carbon bond formation between an activated alkene, such as acrylonitrile (B1666552), and an aldehyde, in this case, formaldehyde. The reaction is typically catalyzed by a tertiary amine, most commonly 1,4-diazabicyclo[2.2.2]octane (DABCO), or a tertiary phosphine. This one-pot reaction is advantageous as it directly installs both the hydroxyl and nitrile functionalities onto the propylene (B89431) backbone, yielding this compound. The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for optimizing the yield and purity of the product.

Precursor-Based Synthetic Strategies

These synthetic strategies involve the initial preparation of an intermediate compound, which is then chemically transformed into this compound or its derivatives.

Synthesis from Halomethylpropanenitrile Precursors

This approach utilizes propanenitrile derivatives bearing a halogenated methyl group as key intermediates for the synthesis of the target molecule.

One such strategy begins with allyl cyanide (3-butenenitrile). Through a halogenation reaction, a halogen atom, such as bromine or chlorine, is introduced at the allylic position. For example, the radical bromination of allyl cyanide can be employed to produce 2-(bromomethyl)prop-2-enenitrile. This halogenated intermediate can then undergo a nucleophilic substitution reaction, where the halogen is displaced by a hydroxyl group, to afford this compound.

A more intricate, multi-step synthetic route involves the reaction of acrylonitrile with specific organosilicon reagents. This method offers a high degree of control over the stereochemistry and regiochemistry of the reaction. The introduction of a silyl (B83357) group can facilitate the formation of a desired intermediate structure. Subsequent chemical manipulations, such as an elimination reaction, are then performed to generate the final this compound product.

Baylis-Hillman Reaction Adducts as Intermediates

The Baylis-Hillman reaction is not only a direct route to this compound but also a versatile method for generating a wide array of its derivatives by using different aldehydes.

By reacting various aldehydes with acrylonitrile in the presence of a suitable catalyst, a range of 3-hydroxy-2-methylenealkanenitriles can be synthesized. These compounds are valuable intermediates that can be used in further synthetic transformations. For instance, the reaction of acetaldehyde (B116499) with acrylonitrile yields 3-hydroxy-2-methylenebutanenitrile, while the use of benzaldehyde (B42025) results in the formation of 3-hydroxy-2-methylene-3-phenylpropanenitrile. The reactivity of the aldehyde plays a significant role in the reaction outcome, with electron-poor and less sterically hindered aldehydes generally providing higher yields of the desired adducts.

Table 1: Examples of Baylis-Hillman Adducts from Aldehydes and Acrylonitrile

| Aldehyde | Product (3-Hydroxy-2-methylenealkanenitrile) |

| Formaldehyde | This compound |

| Acetaldehyde | 3-Hydroxy-2-methylenebutanenitrile |

| Benzaldehyde | 3-Hydroxy-2-methylene-3-phenylpropanenitrile |

Isomerization and Derivatization of Baylis-Hillman Adducts

The Baylis-Hillman reaction provides a powerful method for forming carbon-carbon bonds between an activated alkene and an aldehyde, yielding multifunctional molecules. The adducts, such as 3-aryl-3-hydroxy-2-methylenepropanenitriles, are valuable intermediates that can undergo further transformations. One significant derivatization is isomerization.

Research has demonstrated that Baylis-Hillman adducts can be efficiently isomerized into their (E)-cinnamyl alcohol derivatives. researchgate.net A notable method involves treating the adducts with acetic anhydride (B1165640) in the presence of Amberlyst-15, a heterogeneous and reusable catalyst. This step, which can be performed under solvent-free conditions, is followed by the hydrolysis of the resulting acetate (B1210297) intermediates using potassium carbonate in methanol (B129727). researchgate.net This two-step process provides a stereoselective route to (E)-cinnamyl alcohols. These products can be subsequently oxidized, for instance with pyridinium (B92312) chlorochromate (PCC), to yield stereochemically pure (E)-α-cyanocinnamic aldehydes, offering an effective alternative to the traditional Knoevenagel condensation. researchgate.net

Furthermore, the Baylis-Hillman adducts, specifically 3-hydroxy-2-methylene-alkanoates, can be converted into (2Z)-2-(chloromethyl)alk-2-enoates with high efficiency and in short reaction times. researchgate.net This transformation is achieved by treating the adducts with iron(III) chloride (FeCl₃) or indium(III) chloride (InCl₃) at room temperature. researchgate.net

Utility of Aqueous Media in Baylis-Hillman Chemistry

Performing organic reactions in water is gaining traction due to its cost-effectiveness, safety, and environmental benefits. drhazhan.com The Baylis-Hillman reaction, in particular, has been shown to benefit significantly from aqueous conditions. The use of a homogeneous water/solvent medium can lead to a dramatic acceleration of the reaction rate between aromatic aldehydes and activated alkenes like acrylonitrile. organic-chemistry.org This allows for shorter reaction times, lower reaction temperatures, and often results in higher yields. The enhanced reactivity in the presence of water is thought to be influenced by hydrogen bonding.

Various catalysts have been employed for the Baylis-Hillman reaction in aqueous media. While 1,4-diazabicyclo[2.2.2]octane (DABCO) is a common catalyst, other amines such as trimethylamine (B31210) have proven effective. organic-chemistry.orgias.ac.inresearchgate.net For example, aqueous trimethylamine has been successfully used to catalyze the coupling of alkyl acrylates with aldehydes. ias.ac.inresearchgate.net This methodology has been applied to the reaction of paraformaldehyde with different alkyl acrylates, providing a straightforward synthesis of alkyl 2-(hydroxymethyl)prop-2-enoates, which are important precursors for other synthetic targets. ias.ac.inresearchgate.net

The reaction of 2-cyclohexenones with aqueous formaldehyde, catalyzed by 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran (B95107) (THF), also proceeds in good yields to afford the corresponding 2-(hydroxymethyl)-2-cyclohexenone.

Conjugate Addition Strategies

Conjugate addition reactions represent a key strategy for forming carbon-carbon bonds at the β-position of α,β-unsaturated compounds. Various nucleophiles can be employed in this context to synthesize derivatives of this compound.

Grignard Reagent Additions to α-Hydroxy Alkynenitriles

Grignard reagents are effective nucleophiles for conjugate additions to α-hydroxy alkynenitriles. duq.edu These reactions proceed efficiently in a chelation-controlled manner. The process typically involves an initial deprotonation initiated by a Grignard reagent like t-butylmagnesium chloride (t-BuMgCl), followed by the addition of a second Grignard reagent, which triggers the conjugate addition. duq.edu This leads to the formation of a cyclic magnesium chelate. Subsequent protonation of this intermediate stereoselectively produces trisubstituted alkenenitriles. duq.edu

Chelation-Controlled Conjugate Additions

Chelation provides a powerful tool to control the stereoselectivity and enhance the reactivity of conjugate additions. duq.edu By positioning the reactive centers in close proximity, chelation harnesses the entropic advantages typically associated with intramolecular reactions in an intermolecular context. duq.edu The facile addition of Grignard reagents to the hydroxyalkenenitrile is a clear illustration of this principle. duq.edu The magnesium atom of the Grignard reagent coordinates with both the hydroxyl group and the nitrile, creating a cyclic intermediate that facilitates the nucleophilic attack. This chelation-controlled pathway can be further exploited by activating the resulting magnesium chelate with tert-butyllithium (B1211817) (t-BuLi) to form an ate complex, which can then be alkylated with various electrophiles, such as aldehydes, with complete stereochemical control. duq.edu

Cu-Catalyzed Borylcyanation of 1,3-Dienes Leading to Hydroxymethylenitriles

Copper-catalyzed multi-functionalization of unsaturated carbon-carbon bonds is a potent method for generating complex molecules. nih.gov A notable example is the regioselective borylcyanation of 1,3-dienes. rsc.org This reaction involves the generation of an allyl-copper complex through the addition of a copper-boryl species to the diene. This intermediate then reacts with an electrophilic cyanation reagent to afford multifunctional organoboron compounds. rsc.org The reaction proceeds with high yields and regioselectivity for a wide range of 1,3-dienes when catalyzed by an easily accessible phosphine-copper complex. rsc.org

The regioselectivity of the copper-catalyzed borocupration of 1,3-dienes can be controlled by the choice of ligand, allowing for a switch between 1,4- and 4,1-addition. nih.gov The resulting allyl copper species are then trapped by an electrophilic cyanide source to selectively generate densely functionalized 1,2- or 4,3-borocyanation products. nih.gov These versatile products can serve as precursors to hydroxymethylenitriles.

| Catalyst System | Diene | Product Type | Selectivity | Reference |

| Phosphine-Cu complex | Various 1,3-dienes | 1,4-Borylcyanation products | High regioselectivity | rsc.org |

| Ligand-dependent Cu catalyst | 1,3-dienes | 1,2- or 4,3-Borocyanation products | Regiodivergent | nih.gov |

| Chiral phosphanamine-Cu | 2-Substituted 1,3-dienes | Chiral homoallylic boronates | High enantioselectivity | rsc.org |

Dehydrohalogenation and Elimination Pathways for Nitrile Formation

Elimination reactions provide another avenue for the synthesis of nitriles. One of the general methods for synthesizing alkynenitriles involves the dehydration of alkynylamides. duq.edu This method is particularly suited for the preparation of small, volatile alkynenitriles. The mechanism requires a strongly oxophilic reagent to activate the carbonyl oxygen for the subsequent elimination. duq.edu

Another elimination pathway involves the pyrolysis of alkenenitriles, although this method is of limited synthetic value. duq.edu A more versatile approach is the conversion of terminal alkynes to alkynenitriles using copper(I) cyanide or an electrophilic cyanide source, which represents a milder synthetic route. duq.edu

Functional Group Interconversion Strategies Leading to the Hydroxymethyl Moiety

The introduction of a hydroxymethyl group onto the prop-2-enenitrile scaffold is a key synthetic challenge that can be effectively addressed through various functional group interconversion (FGI) strategies. These methods typically involve the transformation of a precursor functional group, which is more readily incorporated into the molecule, into the desired primary alcohol functionality. The primary FGI strategies employed for this purpose are the reduction of a carboxylic ester and the hydrolysis of a protected alcohol, such as an acetate ester. These approaches offer versatility and are adaptable to a range of substrates, making them valuable tools in the synthesis of this compound and its derivatives.

One of the most direct FGI routes to this compound is the reduction of a corresponding α,β-unsaturated ester, such as methyl 2-cyanoprop-2-enoate. This precursor contains the complete carbon framework of the target molecule, with the carbon that will become the hydroxymethyl group existing in a higher oxidation state as part of the methyl ester. The transformation of the ester to a primary alcohol is a fundamental reaction in organic synthesis. While specific literature detailing the reduction of methyl 2-cyanoprop-2-enoate to this compound is not extensively documented, the principles of this conversion are well-established. Reagents such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are commonly employed for such reductions. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the ester in the presence of the nitrile and the alkene, which are also potentially reducible functional groups.

Another robust FGI strategy involves the hydrolysis of an ester of the target alcohol, a common protecting group strategy in multi-step syntheses. In this approach, a more stable and less reactive precursor, such as 2-(acetoxymethyl)prop-2-enenitrile, is synthesized first. The acetate group serves to protect the hydroxyl functionality during preceding synthetic steps. The final step is the deprotection, or hydrolysis, of the acetate to reveal the desired hydroxymethyl group. This hydrolysis can be achieved under either acidic or basic conditions, or through enzymatic catalysis for milder conditions and potentially higher selectivity. For instance, the hydrolysis of acetoxymethyl ethers is a known transformation, and similar conditions can be applied to 2-(acetoxymethyl)prop-2-enenitrile. nih.gov The synthesis of the acetate precursor itself can be accomplished through various methods, including the reaction of an appropriate halide with an acetate salt or the acylation of the corresponding alcohol. Research on the enzymatic hydrolysis of acetoxymethyl-functionalized lactams using lipases like CaLB highlights the potential for biocatalytic approaches in this deprotection step, offering a green and efficient alternative to traditional chemical methods. scilit.commdpi.com

Furthermore, the synthesis of precursors like 2-(acetoxymethyl)-3-arylprop-2-enenitriles has been reported, which upon cleavage of the aryl group and subsequent hydrolysis of the acetate, would yield the core structure of this compound. researchgate.net This underscores the utility of the hydrolysis of acyloxymethyl derivatives as a key FGI strategy in accessing this class of compounds.

The following table summarizes the key functional group interconversion strategies for the synthesis of this compound.

| Precursor Compound | Target Functional Group | Transformation | Key Reagents/Conditions | Analogous Reaction Reference |

| Methyl 2-cyanoprop-2-enoate | -CH₂OH | Reduction of Ester | LiAlH₄ or DIBAL-H | General Organic Synthesis Principles |

| 2-(Acetoxymethyl)prop-2-enenitrile | -CH₂OH | Hydrolysis of Acetate | Acid (e.g., HCl), Base (e.g., NaOH), or Lipase (e.g., CaLB) | nih.govscilit.commdpi.com |

Reaction Mechanisms and Pathways Involving 2 Hydroxymethyl Prop 2 Enenitrile

Nucleophilic Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group in 2-(hydroxymethyl)prop-2-enenitrile is a poor leaving group for direct nucleophilic substitution. Consequently, its conversion into a more reactive functionality is a common prerequisite for substitution reactions. This activation is typically achieved by converting the alcohol into an ester (e.g., acetate) or a halide (e.g., bromide).

Once activated, the resulting electrophile can undergo nucleophilic attack. Two primary substitution pathways are observed: the direct S(_N)2 displacement at the primary carbon and the S(_N)2' (or conjugate) substitution at the γ-position. The regioselectivity of the attack is influenced by the nature of the nucleophile, the solvent, and the specific leaving group. For instance, the reaction of the acetate (B1210297) derivative with sodium azide (B81097) in an aqueous medium proceeds via an S(_N)2' pathway, followed by a Winstein rearrangement to yield 2-(azidomethyl)-3-aryl-prop-2-enenitriles. acs.org

These substitution reactions are foundational for introducing a wide array of functional groups, expanding the synthetic utility of the core structure.

Table 1: Examples of Nucleophilic Substitution Precursors and Products

| Precursor / Leaving Group | Nucleophile | Reaction Type | Product |

|---|---|---|---|

| Acetate | Sodium Azide | S(_N)2' | Allylic Azide acs.org |

| Bromide | Amines, Thiols, Alkoxides | S(_N)2 / S(_N)2' | Substituted Allylic Amines, Thioethers, Ethers smolecule.com |

Addition Reactions to the α,β-Unsaturated Nitrile Moiety

The carbon-carbon double bond in this compound is activated by the electron-withdrawing nitrile group, making it susceptible to various addition reactions.

Nucleophilic Additions

As a quintessential Michael acceptor, the β-carbon of the α,β-unsaturated system is electrophilic and readily attacked by a wide range of soft nucleophiles in a conjugate or Michael addition. libretexts.org This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

A diverse set of nucleophiles, referred to as Michael donors, can be employed. These include stabilized carbanions (from malonates, nitroalkanes), enamines, organocuprates, and heteroatomic nucleophiles like amines, thiols, and alkoxides. eurekaselect.com For example, thiols readily add to similar α,β-unsaturated nitriles, often catalyzed by a base, to yield β-thioether products. scribd.comscispace.com The reaction of Baylis-Hillman adducts with indolizines has also been reported, proceeding rapidly at room temperature with high regioselectivity. nih.govacs.orgacs.org

These Michael additions are highly valuable for constructing more complex molecular architectures from the simple this compound scaffold.

Table 2: Michael Addition Reactions

| Michael Acceptor System | Michael Donor (Nucleophile) | Base/Catalyst | Product Type |

|---|---|---|---|

| α,β-Unsaturated Nitrile | Indolizines | Catalyst-Free | C3-Alkylated Indolizine acs.org |

| α,β-Unsaturated Nitrile | Thiols (e.g., Thioethanol) | Triethylamine (B128534) | β-Thiopropanenitrile scispace.com |

| α,β-Unsaturated Carbonyl | Enolates | Base (e.g., Alkoxide) | 1,5-Dicarbonyl Compound libretexts.org |

Formal Cycloaddition Reactions

The double bond of this compound can participate in various cycloaddition reactions, leading to the formation of cyclic structures.

While not directly documented for this compound itself, derivatives can be designed to undergo intramolecular 1,3-dipolar cycloadditions. In this type of reaction, a 1,3-dipole is generated within the molecule and subsequently reacts with the α,β-unsaturated nitrile moiety (the dipolarophile).

A relevant example is the cycloaddition involving nitrile ylides. Nitrile ylides are not typically generated from nitriles directly but can be formed from other precursors. A more common 1,3-dipole involving the nitrile group is a nitrile oxide, formed by the oxidation of an aldoxime. An intramolecular 1,3-dipolar cycloaddition could be envisioned if the hydroxymethyl group were modified to contain a precursor to a dipole (like a tosylhydrazone to generate a diazo compound, or an oxime to generate a nitrile oxide) tethered by a suitable linker. The in-situ generated dipole would then react with the activated double bond to form a polycyclic heterocyclic system. acs.orgfrontiersin.orgunito.it The regiochemistry of such cycloadditions is generally controlled by the electronic and steric properties of the dipole and dipolarophile. chim.it

The [2+2] photocycloaddition is a characteristic reaction of α,β-unsaturated carbonyl compounds and, by extension, other activated olefins like α,β-unsaturated nitriles. organicreactions.orgacs.org This reaction involves the excitation of the molecule to an electronically excited state, typically a triplet state, upon absorption of UV light. nih.gov

In this excited state, the double bond reacts with another ground-state olefin to form a 1,4-diradical intermediate. This intermediate then undergoes ring closure to yield a cyclobutane (B1203170) ring. nih.gov The reaction can be either intermolecular (with another alkene) or intramolecular if another double bond is present in the molecule. For this compound, an intermolecular reaction with another olefin would lead to a substituted cyclobutanecarbonitrile. The stereochemical and regiochemical outcomes of these reactions are complex and depend on factors like the nature of the excited state (singlet vs. triplet) and the steric and electronic properties of the reacting partners. researchgate.net

Rearrangement Processes

Derivatives of this compound, being Baylis-Hillman adducts, are known to undergo a variety of rearrangement reactions, often catalyzed by acid or heat, to yield structurally diverse products.

One notable transformation is the Meyer-Schuster-like rearrangement. The classic Meyer-Schuster rearrangement involves the acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.orgorganicreactions.org Baylis-Hillman adducts can undergo an analogous rearrangement. For example, treatment of the acetate derivatives of Baylis-Hillman adducts with a catalytic amount of bismuth triflate can lead to a nih.govrsc.org-rearrangement, converting 3-hydroxy-2-methylenepropanenitriles into (2E)-2-(acetoxymethyl)-3-arylprop-2-enenitriles. researchgate.net

Other rearrangements, such as the Hurd-Claisen and Eschenmoser-Claisen rearrangements, have been reported for Baylis-Hillman adducts, typically involving the reaction of the hydroxyl group to form a ketene (B1206846) acetal (B89532) intermediate which then undergoes a sigmatropic rearrangement. rsc.orgkoreascience.kr Furthermore, reductive cyclization of indole-derived adducts can proceed with an unusual in-situ nih.govrsc.org-sigmatropic rearrangement of the indole (B1671886) nucleus. acs.org These rearrangement pathways significantly enhance the synthetic potential of this compound, allowing access to a range of isomeric structures and functionalized olefins.

Johnson-Claisen Rearrangements

While this compound itself is an allylic alcohol, it is more frequently observed as a rearranged intermediate in multi-step syntheses starting from Baylis-Hillman adducts. For instance, (E)-2-hydroxymethyl-3-arylprop-2-enenitriles, which are isomers of Baylis-Hillman alcohols, serve as precursors in the synthesis of piperidine-2,6-dione frameworks. dicp.ac.cnacs.org In a one-pot, multi-step process, the initial Baylis-Hillman adducts (3-hydroxy-2-methylenealkanenitriles) undergo a Johnson-Claisen rearrangement, followed by partial hydrolysis of the nitrile group and subsequent cyclization to yield the target piperidine-2,6-diones. rsc.orgdicp.ac.cnacs.org

A key transformation involves the conversion of rearranged Baylis-Hillman alcohols, specifically (E)-2-hydroxymethyl-3-arylprop-2-enenitriles, into 4-aryl-3-methylidenepiperidine-2,6-diones through a similar reaction sequence. dicp.ac.cnacs.orgdntb.gov.ua This demonstrates the utility of the this compound scaffold as a key intermediate that, following its own formation via rearrangement, can participate in further strategic rearrangements to build complex heterocyclic structures.

Table 1: Synthesis of Piperidine-2,6-diones from Baylis-Hillman Adducts

| Starting Material | Key Intermediate | Product | Reaction Sequence |

|---|---|---|---|

| 3-Hydroxy-2-methylenealkanenitriles | Ethyl (4Z)-4-cyanoalk-4-enoates | 3-Arylidene(or alkylidene)piperidine-2,6-diones | Johnson-Claisen Rearrangement, Partial Hydrolysis, Cyclization |

| (E)-2-Hydroxymethyl-3-arylprop-2-enenitriles | Not specified | 4-Aryl-3-methylidenepiperidine-2,6-diones | Hydrolysis and Cyclization |

Isomerization Reactions of Baylis-Hillman Adducts

This compound and its derivatives are often synthesized through the isomerization of the corresponding Morita-Baylis-Hillman (MBH) adducts. researchgate.netresearchgate.net The Baylis-Hillman reaction between an aldehyde and acrylonitrile (B1666552) produces a secondary allylic alcohol, a 3-hydroxy-2-methylenealkanenitrile. These adducts can undergo rearrangement to form the thermodynamically more stable primary allylic alcohols, such as 3-aryl-2-(hydroxymethyl)prop-2-enenitriles.

This isomerization can be conveniently achieved under acidic conditions. For example, treatment of α-methylene-β-hydroxyalkanenitriles with 20% aqueous sulfuric acid facilitates their conversion into 3-aryl-2-(hydroxymethyl)prop-2-enenitriles. This transformation is significant as it converts a secondary allylic alcohol into a primary one, which can be more amenable to further synthetic manipulations, such as oxidation to the corresponding cinnamaldehydes.

Alternative methods for this isomerization have also been developed. One efficient protocol involves treating the Baylis-Hillman adducts with acetic anhydride (B1165640) (Ac₂O) in the presence of a catalyst like Amberlyst-15, followed by the hydrolysis of the resulting acetate intermediate with potassium carbonate in methanol (B129727). This two-step, one-pot procedure provides a stereoselective route to (E)-cinnamyl alcohols.

Transition Metal-Catalyzed Transformations

The rich functionality of this compound makes it an intriguing substrate for transition metal-catalyzed reactions, leading to the formation of diverse molecular scaffolds.

Cycloisomerization Reactions of Multifunctional Nitriles

Copper catalysts are well-known for their ability to promote the hydration of nitriles to amides. nii.ac.jprsc.org In the context of multifunctional nitriles like this compound, this hydration can be the initial step in a tandem reaction sequence. A relevant example is the copper(II)-catalyzed transformation of carbonyl-ene-nitrile compounds. This reaction proceeds through a Ritter-type hydration of the nitrile group, followed by a dehydrative cyclization to yield 1H-pyrrolin-2(5H)-one derivatives. researchgate.net

For a substrate like this compound, a plausible copper-catalyzed pathway would involve:

Hydration: The copper catalyst activates the nitrile group, facilitating its hydration to the corresponding primary amide, 2-(hydroxymethyl)prop-2-enamide.

Dehydrative Cyclization: The newly formed amide can then undergo an intramolecular cyclization, where the hydroxyl group attacks the amide, or the double bond, leading to a heterocyclic ring system. This process would be driven by the formation of a stable lactone or lactam structure, accompanied by the elimination of water.

This type of cascade reaction highlights the potential of using copper catalysis to rapidly build molecular complexity from simple, functionalized nitrile precursors.

Platinum complexes are known to catalyze a variety of transformations, including the cyclization of enynes and reactions involving silyl (B83357) derivatives. nih.govnih.gov While a direct example of platinum-catalyzed coupling of this compound with a vinylcarbene complex is not extensively documented, the principles of organometallic chemistry allow for a plausible reaction pathway.

Transition metal vinylcarbene complexes are reactive intermediates that can engage in various coupling reactions. A platinum catalyst could react with a suitable precursor, such as a diazo compound or a strained ring system, to generate a platinum-vinylcarbene species. This electrophilic intermediate could then react with the nucleophilic hydroxyl group of this compound.

Alternatively, the platinum catalyst could coordinate to the alkene moiety of the nitrile, making it susceptible to nucleophilic attack by a pre-formed vinylcarbene complex. The subsequent steps would likely involve migratory insertion and reductive elimination to afford a new, more complex molecule, potentially incorporating the vinylcarbene fragment into the final structure.

The reaction mechanism is proposed to involve the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the C-O bond of the ester group.

Intramolecular Carbopalladation: The resulting acyl-palladium(II) species undergoes an intramolecular insertion reaction with the nitrile group.

Isomerization/Protonolysis: The intermediate then isomerizes and, upon workup, yields the final 3-acyl-2-aminobenzofuran product.

This reaction showcases how palladium catalysis can be employed to construct complex heterocyclic systems from readily available nitrile-containing starting materials. While the substrate is a phenyl ester rather than this compound itself, it exemplifies a powerful strategy for the cyclization of multifunctional nitriles that could potentially be adapted for other nitrile-containing scaffolds.

Other Metal-Mediated Reactions

While base-mediated transformations are prominent, other metal-mediated reactions also play a role in the reactivity of α,β-unsaturated hydroxynitriles. Transition metals like copper, palladium, and gold are known to catalyze a variety of transformations on similar substrates. For instance, copper has a strong affinity for alkynes and can significantly increase the acidity of terminal protons, facilitating deprotonation and subsequent reactions. duq.edu Copper(I) cyanide, in particular, is used in the synthesis of alkynenitriles. duq.edu

Grignard reagents are shown to add efficiently to α-hydroxy alkynenitriles in chelation-controlled conjugate additions. duq.edu This process involves the initial deprotonation by a t-butylmagnesium chloride, followed by the addition of a second Grignard reagent, which triggers a conjugate addition to form a cyclic magnesium chelate. This intermediate can then be protonated to stereoselectively generate tri-substituted alkenenitriles. duq.edu Furthermore, gold catalysts, such as AuCl3, have been used to efficiently convert propargylic acetates with an epoxide moiety into hydroxymethyl-substituted furan (B31954) derivatives, suggesting the potential for similar metal-catalyzed cycloisomerization reactions with appropriately functionalized enenitrile substrates. acs.org

Base-Mediated Transformations

Base-mediated reactions are fundamental to the synthetic utility of this compound and related compounds. Bases can function as catalysts to promote additions to the electron-deficient double bond or as reagents to deprotonate acidic protons, generating reactive intermediates for subsequent bond formation.

The protons on the carbon alpha to a nitrile group can be removed by a strong base. For related α-haloalkylnitriles, potassium tert-butoxide (t-BuOK) is effective for deprotonation, leading to the formation of remarkably stable potassiated nitriles. duq.edu These nitrile-stabilized carbanions are potent nucleophiles.

Once formed, these potassiated intermediates can be trapped with various electrophiles in alkylation reactions. duq.edu For example, reaction with aldehyde electrophiles yields potassium alkoxide intermediates that can subsequently cyclize. duq.edu Alternatively, using alkyl halides or esters as electrophiles results in the formation of substituted halonitriles. duq.edu This methodology provides a pathway to introduce further complexity to the nitrile-containing scaffold.

The presence of both a hydroxyl group and an activated double bond within the same molecule allows for base-activated intramolecular cyclization reactions. A common pathway is the intramolecular Michael addition, where the hydroxyl group acts as a nucleophile, attacking the electron-deficient β-carbon of the prop-2-enenitrile moiety.

This type of cyclization has been observed in a series of acyclic nucleoside analogues that share the 1-[3′-hydroxy-2′-(hydroxymethyl)prop-1′-enyl] core structure. rsc.org When treated with a base like sodium deuteroxide or triethylamine, these compounds undergo intramolecular Michael addition of a hydroxyl group to the C(5)=C(6) double bond, establishing an equilibrium with the corresponding bicyclic products. rsc.org The efficiency of the cyclization is influenced by the specific base used and the nature of any protecting groups present on the molecule. rsc.org

In intermolecular examples, bases like potassium carbonate (K2CO3) can catalyze the Michael addition of nucleophiles to activated alkynes or alkenes. For instance, cytosine reacts with cyanopropargylic alcohols in the presence of catalytic K2CO3 to selectively form (Z)-3-[4-amino-2-oxo-1(2H)-pyrimidinyl]-4-hydroxy-4-alkylalk-2-enenitriles. mathnet.ru This highlights the general principle of base-catalyzed nucleophilic additions to the activated carbon-carbon bond adjacent to the nitrile group.

Divergent Annulation Modes for Complex Heterocycle Synthesis

A powerful strategy in modern synthetic chemistry is the ability to generate different molecular scaffolds from a common set of starting materials by simply modifying the reaction conditions. This concept, known as divergent synthesis, has been applied to derivatives of this compound to produce a variety of complex heterocycles. nih.gov

A notable example involves the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598). nih.govacs.orgnih.gov By carefully selecting the base, solvent, and temperature, three distinct annulation pathways can be favored, leading to the selective synthesis of quinolizin-4-ones, isoxazoles, or indolizines. nih.govacs.org

Path A (Quinolizin-4-one Synthesis): Using piperidinium (B107235) acetate in methanol at elevated temperatures (100 °C) promotes a reaction cascade that results in the formation of 2-acyl-4-oxo-4H-quinolizine-1-carbonitriles. acs.org

Path B (Isoxazole Synthesis): Switching the conditions to triethylamine (Et3N) in toluene (B28343) at a lower temperature (60 °C) diverts the reaction towards the synthesis of substituted isoxazoles. acs.org

Path C (Indolizine Synthesis): Employing microwave heating at higher temperatures (120 °C) in hexafluoroisopropanol (HFIP) leads to the formation of methyl 2-acyl-1-cyanoindolizine-3-carboxylates. nih.govacs.org

This divergent approach allows for the rapid construction of diverse heterocyclic libraries from a single precursor, showcasing the synthetic versatility of the but-2-enenitrile (B8813972) framework. nih.govnih.govelsevierpure.com

Table 1: Conditions for Divergent Annulation of (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with Methyl Nitroacetate

| Product Type | Base/Catalyst | Solvent | Temperature (°C) | Key Reference |

| 2-Acyl-4H-quinolizin-4-one | Piperidinium acetate | Methanol (MeOH) | 100 | acs.org |

| Isoxazole (B147169) | Triethylamine (Et3N) | Toluene | 60 | acs.org |

| 2-Acylindolizine | None (thermal) | Hexafluoroisopropanol (HFIP) | 120 (Microwave) | nih.govacs.org |

Transformations and Derivatizations of 2 Hydroxymethyl Prop 2 Enenitrile Adducts

Conversion to Heterocyclic Scaffolds

The strategic manipulation of the functional groups within 2-(hydroxymethyl)prop-2-enenitrile adducts provides access to a diverse array of heterocyclic systems.

Piperidine-2,6-dione Framework Synthesis

The piperidine-2,6-dione skeleton is a core structure in numerous biologically active natural products and synthetic compounds. A straightforward method for constructing this framework utilizes 3-hydroxy-2-methylenealkanenitriles, which are Baylis-Hillman adducts derived from aldehydes and acrylonitrile (B1666552). researchgate.net These adducts can be transformed into 3-arylidene(or alkylidene)piperidine-2,6-diones through a one-pot, multi-step process. researchgate.net This sequence involves a Johnson-Claisen rearrangement, followed by partial hydrolysis of the nitrile to an amide, and subsequent cyclization. researchgate.net

Similarly, rearranged Baylis-Hillman alcohols, specifically (E)-2-hydroxymethyl-3-arylprop-2-enenitriles, can be converted to 4-aryl-3-methylidenepiperidine-2,6-diones using a comparable reaction sequence. researchgate.netias.ac.in Furthermore, Baylis-Hillman acetates can also serve as precursors for substituted piperidine-2,6-dione frameworks. researchgate.net This is achieved by treatment with (di)phenylacetonitrile, which leads to imide formation. researchgate.net

| Precursor | Reagents/Conditions | Product |

| 3-Hydroxy-2-methylenealkanenitriles | Johnson-Claisen rearrangement, partial hydrolysis, cyclization | 3-Arylidene(or alkylidene)piperidine-2,6-diones |

| (E)-2-Hydroxymethyl-3-arylprop-2-enenitriles | Johnson-Claisen rearrangement, partial hydrolysis, cyclization | 4-Aryl-3-methylidenepiperidine-2,6-diones |

| Baylis-Hillman acetates | (Di)phenylacetonitrile, imide formation | Substituted piperidine-2,6-diones |

Furan (B31954) and Pyran Nitrile Formation

The synthesis of furan and pyran nitriles can be achieved from metallated γ-halonitriles, which can be derived from this compound adducts. The cyclization of potassium alkoxide intermediates, generated from the reaction of potassiated nitriles with aldehydes, leads to the formation of nitrile-substituted furans and pyrans. duq.edu Gold-catalyzed cycloisomerization of propargylic acetates containing an epoxide moiety also yields hydroxymethyl-substituted furan derivatives. acs.org

| Starting Material | Key Intermediate/Reaction | Product |

| Metallated γ-halonitriles | Potassium alkoxide cyclization | Furan and Pyran nitriles |

| Propargylic acetates with epoxide | Gold-catalyzed cycloisomerization | Hydroxymethyl-substituted furans |

Isoxazole (B147169), Quinolizin-4-one, and Indolizine Synthesis

The reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) demonstrates divergent annulation pathways leading to isoxazoles, quinolizin-4-ones, and indolizines, depending on the reaction conditions. acs.orgnih.gov For instance, the synthesis of isoxazoles is favored when the reaction is conducted in toluene (B28343) with triethylamine (B128534) at 60 °C. acs.org A proposed mechanism for isoxazole formation involves the elimination of HCN and tautomerization from a Michael adduct, followed by cyclization and subsequent dehydration. acs.org

Quinolizin-4-ones can be synthesized through various methods, including the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate under specific conditions. acs.orgnih.gov An enzymatic approach has also been developed, integrating coenzyme A ligases and a type III polyketide synthase to produce 2-hydroxy-4H-quinolizin-4-one scaffolds. rsc.org

Indolizine, a fused heterocyclic system, can be synthesized through intramolecular cyclization of functionalized pyridines or by constructing a pyridine (B92270) ring from a functionalized pyrrole. chemicalbook.com The reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate can also be directed to form 2-acylindolizines. acs.org

| Target Heterocycle | Precursor/Key Reagents | Notable Features |

| Isoxazole | (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, methyl nitroacetate, Et3N, toluene | Divergent synthesis from a common intermediate. acs.org |

| Quinolizin-4-one | (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, methyl nitroacetate | Condition-dependent formation. acs.orgnih.gov |

| Indolizine | (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile, methyl nitroacetate | Access to 2-acylindolizines. acs.org |

β-Lactam Synthesis

β-Lactams, a class of four-membered cyclic amides, are significant due to their presence in a wide range of antibiotics. nih.gov The synthesis of β-lactams can be achieved through various methods, including the [2+2] cycloaddition of ketenes with imines (Staudinger reaction). nih.gov While direct synthesis from this compound adducts is not explicitly detailed, the functional handles present in these adducts could potentially be elaborated into precursors for β-lactam formation. For example, the transformation of the hydroxymethyl group and the nitrile could lead to intermediates suitable for cyclization. General synthetic strategies for β-lactams often involve the reaction of Schiff bases with ketenes or carboxylic acids. nih.govorganic-chemistry.org

Pyrrolin-2-one Synthesis

Pyrrolin-2-ones are five-membered lactams that can be synthesized through various routes. One approach involves the intramolecular condensation of an N-protected amino dione, which can be prepared from a protected α-amino ketone and an aldehyde. nih.gov The reaction of amide and thioamide dianions with epibromohydrin (B142927) also yields 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org The structural elements of this compound adducts could potentially be adapted to form the necessary precursors for these cyclizations.

Indene Synthesis

The synthesis of 2-(hydroxymethyl)indene has been accomplished through a three-step sequence starting from commercially available methyl phenylsulfonylacetate. calpoly.edu This approach involves the formation of an indan (B1671822) ring followed by elimination. Baylis-Hillman acetates can also be converted into substituted indenone frameworks by treatment with (di)phenylacetonitrile followed by a Friedel-Crafts cyclization. researchgate.net

| Precursor | Key Reaction | Product |

| Methyl phenylsulfonylacetate | Indan ring formation, elimination | 2-(Hydroxymethyl)indene |

| Baylis-Hillman acetates | Friedel-Crafts cyclization | Substituted indenones |

Generation of Polymeric Materials

The vinyl group in this compound suggests its potential as a monomer for polymerization. While it is a functionalized derivative of acrylonitrile, a key component in commercially important polymers, its direct and extensive use in polymerization is not as widely documented as its precursor. However, its structure offers significant potential for creating advanced polymeric materials.

Polyacrylonitrile (PAN) is typically produced through the polymerization of acrylonitrile. nih.gov The incorporation of functional monomers like this compound into the PAN backbone could impart new properties. The hydroxyl group can increase hydrophilicity and provide a reactive site for further modifications, such as cross-linking or grafting of other polymer chains. This functional handle is valuable for developing materials with tailored properties for applications in membranes, fibers, and functional surfaces. While literature extensively covers the synthesis of standard PAN, the specific inclusion of this compound as a comonomer represents a specialized area aimed at producing functional polyacrylonitriles.

The bifunctional nature of this compound (possessing both a polymerizable alkene and a reactive hydroxyl group) makes it a candidate for creating more complex polymeric structures beyond simple linear homopolymers. It can be copolymerized with other vinyl monomers, such as acrylates, styrenes, and vinyl ketones, to introduce hydroxyl functionality into a wide range of polymer backbones. bohrium.com This allows for the synthesis of copolymers with tunable glass transition temperatures, solubility, and mechanical properties. Furthermore, the hydroxyl group can be used in post-polymerization modifications or to initiate ring-opening polymerization of cyclic esters like caprolactone, leading to the formation of graft copolymers with unique block architectures. These advanced polymeric materials could find use in coatings, adhesives, and biomedical applications.

Stereoselective and Regioselective Functionalization

The strategic positioning of functional groups in adducts of this compound allows for high levels of control in subsequent chemical modifications. Stereoselective and regioselective reactions are crucial for synthesizing specific isomers with desired biological or material properties.

A significant transformation is the stereoselective isomerization of Baylis-Hillman adducts, which are secondary allylic alcohols, into their thermodynamically more stable primary allylic alcohol isomers, such as (2E)-2-(hydroxymethyl)-3-arylprop-2-enenitriles. researchgate.netrsc.org This rearrangement can be achieved with high E-selectivity using various catalysts. For instance, treatment of the corresponding acetates with catalysts like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or bismuth triflate results in a smooth conversion to the (2E)-2-(acetoxymethyl)-3-arylprop-2-enenitrile derivatives. researchgate.netrsc.org Gold(I) chloride/silver(I) trifluoromethanesulfonate has also been shown to catalyze this rearrangement with 100% E-selectivity. researchgate.net

Regioselectivity is prominent in nucleophilic substitution reactions. The hydroxyl group of the MBH adducts can be converted into a good leaving group, enabling SN2' reactions. A highly regioselective SN2' Mitsunobu reaction has been developed between MBH alcohols and azodicarboxylates, providing a direct and efficient route to α-alkylidene-β-hydrazino acid derivatives. beilstein-journals.org This method demonstrates excellent regiocontrol, leading to the formation of valuable and complex molecular scaffolds. beilstein-journals.org

| Reaction Type | Substrate Type | Reagents/Catalyst | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Isomerization | 3-Acetoxy-3-aryl-2-methylenepropanitrile | Bi(OTf)3·4H2O or Pd(Ph3P)4 | (2E)-2-(Acetoxymethyl)-3-arylprop-2-enenitrile | High E-selectivity | rsc.org |

| Isomerization | Baylis-Hillman Acetates | AuCl/AgOTf | 2-(Acetoxymethyl)alk-2-enoates | 100% E-selectivity | researchgate.net |

| SN2' Substitution | Baylis-Hillman Alcohols | Azodicarboxylates, PPh3 (Mitsunobu) | α-Alkylidene-β-hydrazino acid derivatives | High Regioselectivity (SN2') | beilstein-journals.org |

| Allylation | MBH Adduct from Acrylonitrile | Photoredox/Nickel Catalysis | Homoallylic Alcohols | Diastereoselective (syn) | acs.org |

Synthesis of Highly Functionalized Derivatives

The adducts of this compound are powerful synthons for creating a diverse range of highly functionalized molecules, including various acyclic and heterocyclic compounds. koreascience.kr The functional groups within the adducts can be manipulated individually or in tandem to build molecular complexity.

The primary hydroxyl group of rearranged adducts like 3-aryl-2-(hydroxymethyl)prop-2-enenitriles can be readily oxidized. For example, using pyridinium (B92312) chlorochromate (PCC), these alcohols are converted into the corresponding cinnamaldehydes. rsc.org The hydroxyl group can also be transformed into other functionalities; it can be protected as a silyl (B83357) ether or converted into carbamates. rsc.org

More complex transformations involve multicomponent reactions or cyclization cascades to build heterocyclic frameworks. In a notable example, rearranged Baylis-Hillman alcohols, specifically (E)-2-hydroxymethyl-3-arylprop-2-enenitriles, have been successfully converted into 4-aryl-3-methylidenepiperidine-2,6-diones. researchgate.net This one-pot, multi-step process involves a Johnson-Claisen rearrangement, partial hydrolysis, and subsequent cyclization. researchgate.net The versatility of the butenenitrile scaffold is further demonstrated in the synthesis of complex fused heterocyclic systems like quinolizin-4-ones and indolizines from related precursors, highlighting the synthetic potential of this class of compounds. acs.org

| Starting Material Type | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| 3-Aryl-2-(hydroxymethyl)prop-2-enenitriles | Pyridinium Chlorochromate (PCC) | Cinnamaldehydes | rsc.org |

| (E)-2-Hydroxymethyl-3-arylprop-2-enenitriles | Johnson-Claisen Rearrangement, Hydrolysis, Cyclization | 4-Aryl-3-methylidenepiperidine-2,6-diones | researchgate.net |

| Baylis-Hillman Adducts | Ac2O, Amberlyst-15; then K2CO3/MeOH | (E)-Cinnamyl alcohols | researchgate.net |

| (Z)-4-Aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile | Methyl Nitroacetate | Quinolizin-4-ones, Isoxazoles, Indolizines | acs.org |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxymethyl Prop 2 Enenitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Analysis

For instance, in analogs such as (E)-2-(hydroxymethyl)-4-phenylbut-3-enenitrile, the protons of the hydroxymethyl group (-CH₂OH) typically appear as a multiplet, while the vinyl protons exhibit distinct signals with coupling constants indicative of their geometric relationship. The hydroxyl proton itself often presents as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Data for Analogs of 2-(Hydroxymethyl)prop-2-enenitrile

| Compound | Solvent | Chemical Shift (δ) and Multiplicity |

| (E)-2-(Hydroxymethyl)-4-phenylbut-3-enenitrile | CDCl₃ | 7.48-7.31 (m, 5H, Ar-H), 6.08-5.45 (m, 2H, vinyl-H), 4.07-3.68 (m, 3H, -CH₂OH and -CH), 2.83-2.66 (m, 1H, OH) |

| Ethyl 2-(hydroxymethyl)acrylate | CDCl₃ | 6.21 (br, 1H, =CH), 5.75 (br, 1H, =CH), 4.28 (s, 2H, -CH₂OH), 4.20 (q, 2H, -OCH₂CH₃), 4.0 (br. s, 1H, OH), 1.28 (t, 3H, -OCH₂CH₃) chemsrc.com |

This table is populated with data from structurally similar compounds to infer the expected spectral characteristics of this compound.

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, revealing the number of different carbon environments.

For this compound, one would expect distinct signals for the nitrile carbon (-C≡N), the two olefinic carbons (>C=C<), and the carbon of the hydroxymethyl group (-CH₂OH). The chemical shift of the nitrile carbon is typically found in the range of 115-125 ppm. The olefinic carbons would appear in the vinylic region of the spectrum, and the hydroxymethyl carbon would be observed in the aliphatic region, typically deshielded by the adjacent oxygen atom.

Table 2: Representative ¹³C NMR Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (E)-2-(Hydroxymethyl)-4-phenylbut-3-enenitrile | CDCl₃ | 139.8, 137.8, 135.6, 133.9, 129.1, 128.8, 128.6, 128.5, 126.5, 126.3, 119.9, 119.5, 119.2, 117.8, 68.2, 62.5, 53.2, 40.7 |

| (E)-2-(Hydroxymethyl)-4-(p-tolyl)but-3-enenitrile | CDCl₃ | 138.3, 135.5, 135.2, 129.3, 128.6, 127.3, 123.7, 118.9, 118.8, 63.3, 38.1, 21.3 |

This table presents data from analogous compounds to illustrate the expected ¹³C NMR spectral features.

Other Advanced NMR Techniques (e.g., ¹⁹F NMR)

While not directly applicable to this compound itself, ¹⁹F NMR is a powerful tool for the characterization of its fluorinated analogs. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making it highly sensitive for NMR detection.

In a study of 2-(2-Fluorobenzoyl)-4-oxo-4H-quinolizine-1-carbonitrile, a structurally related compound, the fluorine substituent gives a distinct signal in the ¹⁹F NMR spectrum. The chemical shift and coupling constants of this signal provide valuable information about the electronic environment of the fluorine atom and its proximity to other atoms in the molecule. For this specific analog, a ¹⁹F NMR signal was observed at -111.0 ppm in CDCl₃. hmdb.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

For this compound, several characteristic absorption bands would be expected. A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C≡N stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band around 2230-2210 cm⁻¹. The C=C stretching of the alkene would be observed in the 1680-1620 cm⁻¹ region. Furthermore, C-H stretching vibrations of the vinyl and alkane moieties, as well as C-O stretching, would also be present.

Table 3: Predicted and Analog-Based IR Absorption Frequencies for this compound

| Functional Group | Predicted/Analog-Based Frequency Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3400 - 3200 (broad) | O-H Stretch |

| Nitrile (-C≡N) | 2230 - 2210 (sharp, medium) | C≡N Stretch |

| Alkene (C=C) | 1680 - 1620 | C=C Stretch |

| Alkane C-H | 3000 - 2850 | C-H Stretch |

| Vinyl C-H | 3100 - 3000 | C-H Stretch |

| Alcohol C-O | 1260 - 1000 | C-O Stretch |

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides a precise molecular formula.

The molecular formula of this compound is C₄H₅NO, corresponding to a molecular weight of approximately 83.09 g/mol . google.comdoi.org High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this mass. Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, the loss of a hydroxymethyl radical (•CH₂OH) or a water molecule (H₂O) from the molecular ion are plausible fragmentation pathways.

While a specific mass spectrum for this compound is not available in the searched literature, data for a related compound, ethyl 2-(hydroxymethyl) acrylate, shows characteristic fragments corresponding to the loss of an ethyl group ([M⁺-Et]) and an ethoxy group ([M⁺-OEt]). chemsrc.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

Based on the conducted literature search, there is no publicly available X-ray diffraction data for this compound. The acquisition of such data would require the growth of single crystals of the compound suitable for XRD analysis. Should such data become available, it would provide unparalleled detail into the solid-state structure, including intermolecular interactions such as hydrogen bonding involving the hydroxyl group, which can significantly influence the physical properties of the compound. Studies on analogs have shown that techniques like single-crystal and powder X-ray diffraction are used to characterize their solid-state structures. hmdb.caresearchgate.netsigmaaldrich.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the relationship between the structure and properties of a material.

For instance, the crystal structure of an analog, 2-[(Ferrocen-1-yl)(hydroxy)methyl]prop-2-enenitrile, has been elucidated using SC-XRD. researchgate.net The analysis revealed that the cyclopentadienyl (B1206354) rings of the ferrocene (B1249389) moiety adopt an eclipsed conformation. researchgate.net The dihedral angle between the enenitrile group and the substituted cyclopentadienyl ring was determined to be 71.2 (1)°. researchgate.net Such geometric parameters are fundamental in understanding the steric and electronic properties of the molecule. The study also identified O-H···N hydrogen bonds that form a C(6) chain along the acs.org crystal direction, demonstrating the presence of specific intermolecular forces that stabilize the crystal packing. researchgate.net

In another example, the analysis of (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile revealed that different crystallization conditions can lead to distinct crystal habits (yellow blocks versus orange needles), even though they belong to the same monoclinic space group and have very similar unit-cell dimensions. researchgate.netresearchgate.net This highlights the sensitivity of the crystal packing to the experimental conditions, which can in turn influence the material's photophysical properties.

Table 1: Crystallographic Data for an Analog of this compound

| Parameter | (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal I) | (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal II) |

|---|---|---|

| Chemical Formula | C₁₈H₁₆BrN₃ | C₁₈H₁₆BrN₃ |

| Formula Weight | 354.25 | 354.25 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 11.0169(2) | 11.0475(6) |

| b (Å) | 6.02041(11) | 6.0273(3) |

| c (Å) | 21.8541(4) | 21.8533(11) |

| β (°) | 98.4082(18) | 98.315(5) |

| Volume (ų) | 1432.44(5) | 1435.53(12) |

| Z | 4 | 4 |

Data sourced from a study on an analog of this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the chromophores present in the molecule.

For analogs of this compound, UV-Vis spectroscopy has been employed to study their electronic properties in solution. For example, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile exhibits an absorption maximum at 404 nm in solution. researchgate.netresearchgate.net The position of the absorption bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. Studies on related acrylonitrile (B1666552) derivatives have shown that the absorption spectra were recorded in various solvents, including non-polar, polar aprotic, and polar protic, to understand these effects. researchgate.net

Table 2: UV-Vis Absorption Data for an Analog of this compound in Solution

| Compound | Solvent | λmax (nm) |

|---|---|---|

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal I) | Solution | 404 |

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal II) | Solution | 404 |

Data sourced from a study on an analog of this compound. researchgate.net

Fluorescence Spectroscopy and Photophysical Properties

Fluorescence spectroscopy provides insights into the excited state properties of a molecule by measuring the light it emits after being excited by absorption of UV or visible light. This technique is highly sensitive to the molecular environment and conformation.

The photophysical properties of prop-2-enenitrile analogs have been shown to be highly dependent on their aggregation state and crystal packing. In solution, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile shows an emission maximum around 501-502 nm. researchgate.netresearchgate.net However, in the solid state, the emission is significantly different and depends on the crystal morphology. The yellow block-like crystals exhibit an emission maximum at 512 nm with a shoulder at 534 nm, while the orange needle-like crystals show a red-shifted emission at 582 nm. researchgate.netresearchgate.net This difference in solid-state photoluminescence, despite the nearly identical crystal structures, was attributed to variations in crystal habit and size. researchgate.netresearchgate.net This phenomenon highlights the critical role of intermolecular interactions in the solid state in dictating the emissive properties.

Table 3: Fluorescence Emission Data for an Analog of this compound

| Compound | State | λem (nm) |

|---|---|---|

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal I) | Solution | 501 |

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal II) | Solution | 502 |

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal I) | Solid State | 512 (shoulder at 534) |

| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile (Crystal II) | Solid State | 582 |

Data sourced from a study on an analog of this compound. researchgate.netresearchgate.net

Complementary Analytical Techniques

A comprehensive characterization of this compound and its analogs involves the use of several other analytical techniques in conjunction with the methods described above. These techniques provide further confirmation of the chemical structure and purity of the compound.

For the analogs of this compound, a suite of techniques has been employed for full characterization. researchgate.netresearchgate.net These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by probing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Differential Scanning Calorimetry (DSC): To study the thermal properties of the material, such as melting point and phase transitions.

Scanning Electron Microscopy (SEM): To visualize the morphology and surface features of the crystalline material.

Cyclic Voltammetry (CV): To investigate the electrochemical properties, such as oxidation and reduction potentials.

Density Functional Theory (DFT) Calculations: To provide theoretical insights into the electronic structure, geometry, and spectroscopic properties, which can be correlated with experimental findings.

The combined application of these techniques provides a robust and detailed understanding of the physicochemical properties of these compounds.

Computational and Theoretical Investigations of 2 Hydroxymethyl Prop 2 Enenitrile

Quantum Chemical Methods

Quantum chemical methods are at the forefront of computational investigations, offering detailed insights into the behavior of 2-(hydroxymethyl)prop-2-enenitrile at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used method for predicting the properties of molecular systems due to its balance of accuracy and computational cost. researchgate.netnih.govarxiv.org DFT calculations are employed to optimize the geometry of this compound, providing information on bond lengths, bond angles, and dihedral angles. nih.gov These calculations can also predict vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model.

Furthermore, DFT is utilized to explore the electronic properties of the molecule, such as the distribution of electron density and the molecular electrostatic potential (MEP). malayajournal.org The MEP map is particularly useful for identifying the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which provides insights into its reactivity towards other chemical species. malayajournal.org

Ab Initio Approaches

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. mdpi.com While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods, can be used to obtain highly accurate energies and molecular properties. mdpi.com These methods are particularly valuable for benchmarking the results obtained from less computationally expensive methods like DFT. The choice of the ab initio method depends on the desired accuracy and the size of the system being studied.

Basis Set Selection and Exchange-Correlation Functionals

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. researchgate.netumich.edu

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets, such as those of the Pople type (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), generally provide more accurate results but at a higher computational cost. arxiv.orgumich.edutau.ac.il The selection of an appropriate basis set is a crucial step in any computational study and often involves a compromise between accuracy and computational feasibility. umich.edu For molecules containing heteroatoms like oxygen and nitrogen, as in this compound, the inclusion of polarization and diffuse functions in the basis set is often necessary to accurately describe the electronic distribution. aps.org

Exchange-Correlation Functionals: In DFT, the exchange-correlation functional approximates the complex many-electron interactions. There is a wide variety of functionals available, ranging from the Local Density Approximation (LDA) to Generalized Gradient Approximations (GGAs) like BLYP and PBE, and hybrid functionals like B3LYP and PBE0, which include a portion of exact exchange from Hartree-Fock theory. arxiv.orgresearchgate.net The choice of functional can significantly impact the calculated properties, and the selection is often guided by previous studies on similar molecules or by benchmarking against high-level ab initio calculations or experimental data. researchgate.net

Molecular Orbital (MO) Theory and Frontier Orbitals

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. scispace.com This theory is fundamental to understanding the chemical reactivity and electronic transitions of this compound.

The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) , often referred to as the frontier molecular orbitals (FMOs). researchgate.netlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). researchgate.netwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. researchgate.netmalayajournal.orgdergipark.org.tr A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. wuxiapptec.com For this compound, the distribution and energies of the HOMO and LUMO can be calculated using computational methods like DFT. This information helps in predicting how the molecule will interact with other reagents and in understanding its electronic absorption properties.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify transition states and intermediates, providing a detailed picture of how a reaction proceeds. barcelocongresos.com.es

Reaction Pathway Analysis

Reaction pathway analysis involves the use of computational methods to trace the energetic profile of a reaction from reactants to products. rsc.org For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can be used to:

Identify Transition States: These are the highest energy points along the reaction coordinate and correspond to the "bottleneck" of the reaction. The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.

Characterize Intermediates: These are stable or semi-stable species that are formed and consumed during the course of a reaction. Identifying intermediates can provide crucial insights into the step-by-step mechanism.

Determine Reaction Energetics: Computational methods can calculate the change in enthalpy and Gibbs free energy for each step of the reaction, allowing for the determination of whether a reaction is thermodynamically favorable.

Explore Different Mechanistic Possibilities: When multiple reaction pathways are plausible, computational modeling can be used to evaluate the energetic feasibility of each pathway and predict the most likely mechanism. For instance, in cycloaddition reactions, it can be determined whether the reaction proceeds through a concerted or a stepwise mechanism. researchgate.net

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, providing crucial insights into reaction mechanisms, rates, and selectivity. For a molecule like this compound, which can undergo various transformations such as additions to the double bond or reactions involving the hydroxyl group, density functional theory (DFT) calculations are a powerful tool for elucidating the geometries and energetic barriers of these processes.

In reactions involving the electrophilic addition to the alkene moiety, computational studies can map out the potential energy surface, identifying the transition state structure connecting reactants to products. For instance, in the acid-catalyzed addition of a nucleophile, DFT calculations can model the protonation of the nitrile or hydroxyl group and the subsequent nucleophilic attack. The transition state for such a reaction would typically show the partial formation of a new bond to one of the carbons of the double bond and the partial breaking of the C=C pi-bond. The geometry of this transition state, including bond lengths and angles, provides a detailed picture of the reaction pathway at its highest energy point.

Similarly, for reactions involving the allylic hydroxyl group, such as in the Prins reaction, computational methods can be employed to characterize the transition states of the key steps. beilstein-journals.org For example, in a potential acid-catalyzed reaction with an aldehyde, DFT calculations could identify the transition state for the formation of a key intermediate. Such calculations would reveal the concerted nature of bond formation and breaking, as well as the influence of solvent molecules on the transition state structure and energy. beilstein-journals.org